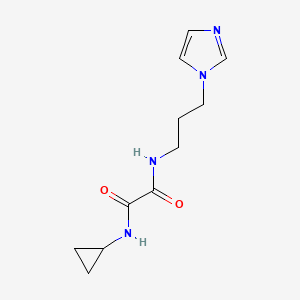

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-10(11(17)14-9-2-3-9)13-4-1-6-15-7-5-12-8-15/h5,7-9H,1-4,6H2,(H,13,16)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLDFXIQZKWESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Omeprazole: An antiulcer agent with an imidazole ring.

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is unique

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-cyclopropyloxalamide is a synthetic compound characterized by its imidazole ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : N'-cyclopropyl-N-(3-imidazol-1-ylpropyl)oxamide

- Molecular Formula : C11H16N4O2

- Molecular Weight : 232.27 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The imidazole moiety is known for enhancing the compound's interaction with microbial targets.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in colorectal cancer models. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Study: Colorectal Cancer Inhibition

A recent study evaluated the effects of this compound on SW480 and HCT116 colorectal cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Effect on Cell Proliferation |

|---|---|---|

| SW480 | 2.0 | Significant inhibition |

| HCT116 | 0.12 | Superior inhibition |

These findings indicate a promising role for this compound in developing targeted therapies for colorectal cancer.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It can alter signaling pathways associated with inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is valuable:

| Compound | Activity Type | Notable Features |

|---|---|---|

| Clemizole | Antihistaminic | Contains an imidazole ring |

| Metronidazole | Antibacterial | Effective against protozoal infections |

| Omeprazole | Antiulcer | Proton pump inhibitor |

The unique combination of properties in this compound sets it apart as a versatile candidate for further research.

Q & A

Q. How to validate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., FAAH) .

Ethical & Regulatory Considerations

Q. What preclinical toxicity protocols are recommended prior to in vivo studies?

- Acute Toxicity : OECD 423 guidelines (rodent models, 14-day observation) .

- Genotoxicity : Ames test (TA98/TA100 strains) .

Q. How to ensure compliance with ICH stability guidelines for long-term storage?

- Storage Conditions : -20°C in amber vials under argon .

- Stability Testing : ICH Q1A(R2) protocols for humidity/light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.